Monopotassium 1-glycerophosphate

Parenteral nutrition compounding pH-dependent solubility electrolyte compatibility

Monopotassium 1-glycerophosphate is a stoichiometric potassium salt of 1-glycerophosphoric acid, belonging to the organic glycerophosphate class. With molecular formula C₃H₈KO₆P and mass 210.16 g·mol⁻¹, it is registered under FDA UNII X0V0588A3Q.

Molecular Formula C3H8KO6P
Molecular Weight 210.16 g/mol
CAS No. 115798-78-2
Cat. No. B12721190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonopotassium 1-glycerophosphate
CAS115798-78-2
Molecular FormulaC3H8KO6P
Molecular Weight210.16 g/mol
Structural Identifiers
SMILESC(C(COP(=O)(O)[O-])O)O.[K+]
InChIInChI=1S/C3H9O6P.K/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1
InChIKeyOEZZJHUIYXAWIJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ALCOHOL;  VERY SOL IN WATER

Monopotassium 1-Glycerophosphate (CAS 115798-78-2): Technical Baseline and Procurement Context


Monopotassium 1-glycerophosphate is a stoichiometric potassium salt of 1-glycerophosphoric acid, belonging to the organic glycerophosphate class. With molecular formula C₃H₈KO₆P and mass 210.16 g·mol⁻¹, it is registered under FDA UNII X0V0588A3Q [1]. The compound serves as a dual-source organic phosphate and potassium donor, releasing approximately 18.6 wt% potassium and 14.7 wt% phosphorus upon dissociation. Its phosphate group is esterified at the glycerol 1-position (α-configuration), distinguishing it from the 2-position (β) isomer commonly employed as a phosphatase substrate [2]. This regiospecificity is relevant for enzyme-mediated applications where isomeric identity determines substrate recognition and turnover kinetics.

Why Generic Substitution Is Not Advisable for Monopotassium 1-Glycerophosphate


Interchanging monopotassium 1-glycerophosphate with other glycerophosphate salts or inorganic phosphate sources without empirical verification introduces quantifiable risk. Commercial 'potassium glycerophosphate' frequently refers to the dipotassium salt (CAS 1319-69-3, C₃H₇K₂O₆P), which delivers twice the potassium load (≈31.5 wt% vs 18.6 wt%) and yields an alkaline solution (pH 9.5–11.3 at 200 g/L), whereas monopotassium 1-glycerophosphate forms an acidic solution (pH ≈4.2 at 10 % w/v) . Sodium glycerophosphate (commonly Glycophos®) provides sodium rather than potassium counter-ions, altering cation balance in parenteral nutrition formulations. Calcium glycerophosphate exhibits 37 % lower aqueous solubility than the potassium salt (54.3 g/L versus 74.6 g/L computed for the dipotassium analog), limiting its utility in concentrated liquid formulations [1]. The 1-phosphate (α) isomer is differentially recognized by specific phosphatases compared with the 2-phosphate (β) isomer, meaning substitution can alter enzyme kinetic outcomes in biochemical assays [2]. These stoichiometric, acid-base, solubility, and stereochemical differences collectively preclude generic interchange.

Quantitative Differentiation Evidence for Monopotassium 1-Glycerophosphate (CAS 115798-78-2)


Acidic Solution pH Versus Alkaline Dipotassium and Sodium Glycerophosphate Salts

A 10 % aqueous solution of monopotassium 1-glycerophosphate exhibits a pH of approximately 4.22, whereas the dipotassium salt (CAS 1319-69-3) yields a pH range of 9.5–11.3 at 200 g/L and sodium glycerophosphate (Glycophos®) produces a pH of approximately 9.5 at 10 % w/v [1]. The acidic pH of the monopotassium salt can reduce the risk of calcium phosphate precipitation in parenteral nutrition admixtures where alkaline conditions promote hydroxyapatite formation. This pH differential is a direct consequence of the monobasic stoichiometry (one K⁺ per glycerophosphate anion), leaving a protonated hydrogen phosphate group that depresses solution pH.

Parenteral nutrition compounding pH-dependent solubility electrolyte compatibility

Controlled Potassium Stoichiometry: 40 % Lower Potassium Load Than Dipotassium Glycerophosphate

Monopotassium 1-glycerophosphate (C₃H₈KO₆P, MW 210.16 g·mol⁻¹) contains one potassium ion per molecule (theoretical K = 18.6 wt%). The dipotassium analog (C₃H₇K₂O₆P, MW 248.25 g·mol⁻¹) contains two potassium ions per molecule (theoretical K = 31.5 wt%) . This represents a 40 % relative reduction in potassium mass fraction. For a target phosphate dose of 10 mmol, monopotassium 1-glycerophosphate delivers 10 mmol K⁺ (≈391 mg), whereas dipotassium glycerophosphate delivers 20 mmol K⁺ (≈782 mg). In clinical scenarios requiring aggressive phosphorus repletion with concomitant potassium restriction (e.g., chronic kidney disease, hyperkalemia risk), the monopotassium salt permits independent titration of phosphorus and potassium intakes.

Nutritional supplementation electrolyte management renal impairment

Aqueous Solubility Advantage Over Calcium Glycerophosphate for Liquid Formulations

Potassium glycerophosphate (dipotassium form as closest reference) exhibits aqueous solubility of 74.6 g/L, which is 37 % higher than calcium glycerophosphate at 54.3 g/L under equivalent conditions [1][2]. Monopotassium 1-glycerophosphate, which is reported as 'highly soluble' or 'very soluble' in water, is expected to at least maintain this solubility advantage due to its lower lattice energy compared to the divalent calcium salt. This solubility advantage facilitates preparation of concentrated liquid stock solutions and reduces risk of precipitation during cold storage or upon pH shifts during formulation.

Liquid formulation development beverage fortification concentrated mineral premixes

Isomeric Specificity: α-Glycerophosphate (1-Position) Versus β-Glycerophosphate (2-Position) in Enzymatic Hydrolysis

A Bacillus licheniformis D-α-glycerophosphatase exhibits high specificity for D-α-glycerophosphate (the 1-phosphate isomer), with a Km of 4.3 mM in the presence of 1 mM Mg²⁺, and effects little or no hydrolysis of L-α-glycerophosphate or β-glycerophosphate [1]. In contrast, non-specific acid phosphatases (Class A II) hydrolyze β-glycerophosphate more rapidly than the α-isomer [2]. This isomeric specificity means that substituting the 1-phosphate (α) form with the 2-phosphate (β) form—or using racemic mixtures without defined isomeric composition—can alter apparent enzyme activity by orders of magnitude in phosphatase-dependent assays or biocatalytic processes.

Enzymatic assay design phosphatase substrate specificity biocatalysis

Calcium Compatibility Advantage of Organic Glycerophosphate Over Inorganic Phosphate in Parenteral Solutions

Sodium glycerophosphate (organic phosphate) has been demonstrated to prevent calcium phosphate precipitation in neonatal parenteral nutrition solutions at calcium gluconate concentrations of 50 mEq/L and phosphate at 25 mmol/L, whereas inorganic phosphate salts (e.g., potassium phosphate) readily precipitate with calcium above pH 5.5 [1][2]. This compatibility advantage arises because the organic glycerophosphate ester linkage resists rapid deprotonation and subsequent precipitation with divalent cations. As a glycerophosphate congener, monopotassium 1-glycerophosphate is expected to exhibit analogous calcium compatibility, while additionally providing potassium rather than sodium as the counter-ion.

Parenteral nutrition compounding calcium-phosphate precipitation neonatal PN

Evidence-Backed Application Scenarios for Monopotassium 1-Glycerophosphate (CAS 115798-78-2)


Parenteral Nutrition Formulations Requiring Independent Phosphate and Potassium Titration

In neonatal and adult parenteral nutrition (PN) compounding, monopotassium 1-glycerophosphate enables delivery of phosphorus with a precisely controlled 1:1 molar ratio of potassium to phosphate. This contrasts with dipotassium glycerophosphate (2:1 K:P) and sodium glycerophosphate (0:1 K:Na:P), allowing clinicians to meet elevated phosphorus requirements (e.g., 1–2 mmol·kg⁻¹·day⁻¹ in preterm infants) without exceeding safe potassium intake limits [1]. The acidic pH (≈4.2) may further reduce calcium phosphate precipitation risk when compounded with calcium gluconate, as demonstrated for organic glycerophosphates in neonatal PN studies where no precipitation occurred at calcium 50 mEq/L and phosphate 25 mmol/L [2].

Biochemical Research Utilizing Defined α-Glycerophosphate Isomer

Investigators studying glycerol phosphate metabolism, phospholipid biosynthesis, or phosphatase substrate specificity require isomerically defined α-glycerophosphate (1-phosphate), as the β-isomer (2-phosphate) displays markedly different enzyme kinetics. The B. licheniformis D-α-glycerophosphatase exhibits a Km of 4.3 mM for D-α-glycerophosphate with negligible activity toward β-glycerophosphate [1]. Procuring monopotassium 1-glycerophosphate (rather than undefined 'glycerophosphate' mixtures) ensures that assay results reflect authentic α-isomer behaviour, eliminating confounding from contaminating β-isomer or variable isomeric ratios.

Concentrated Liquid Mineral Fortification for Functional Beverages

The potassium glycerophosphate class exhibits aqueous solubility ≥74.6 g/L—37 % greater than calcium glycerophosphate (54.3 g/L) [1][2]. This higher solubility enables formulation of concentrated liquid mineral premixes and clear functional beverages without turbidity or sedimentation upon storage at refrigeration temperatures. The monopotassium form's acidic pH (≈4.2) is compatible with typical beverage pH ranges (2.5–4.5), eliminating the need for additional acidulants to maintain product clarity.

Defined Basal Salts Media for High-Cell-Density Yeast Fermentation

In Pichia pastoris fermentation using defined basal salts media, substitution of inorganic phosphate with glycerophosphate eliminated precipitation at pH values up to 10.5 when autoclaved separately, enabling optimal fermentation pH (5.5–7.0) for recombinant protein production [1]. Monopotassium 1-glycerophosphate can serve as the phosphorus source in such media, providing both phosphate and potassium essential for biomass accumulation while avoiding the precipitation issues encountered with conventional bi-cation or tri-cation phosphate buffers above pH 5.5.

Quote Request

Request a Quote for Monopotassium 1-glycerophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.